

# Application Notes and Protocols: Palladium-Catalyzed Asymmetric Allylic Alkylation of Cyclohexanone Enolates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Allylcyclohexanone

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The palladium-catalyzed asymmetric allylic alkylation (AAA) of cyclohexanone enolates is a powerful and versatile method for the stereoselective construction of  $\alpha$ -chiral cyclohexanones. These motifs are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides an overview of the primary strategies, key experimental data, and detailed protocols for performing this transformation.

Two principal strategies have emerged for this reaction: the direct alkylation of pre-formed metal enolates and the decarboxylative allylic alkylation of allyl enol carbonates. The latter, often referred to as the Tsuji-Trost reaction, has gained significant traction due to its milder, neutral reaction conditions that circumvent issues associated with enolate scrambling.<sup>[1][2][3]</sup>

## Key Strategies and Data Presentation

### Direct Asymmetric Allylic Alkylation of Pre-formed Enolates

This classical approach involves the deprotonation of cyclohexanone with a strong base to form a lithium or magnesium enolate, which is then subjected to a palladium catalyst with a chiral ligand in the presence of an allylic electrophile.<sup>[4][5]</sup> The choice of ligand is crucial for achieving high enantioselectivity.

Table 1: Asymmetric Allylic Alkylation of Pre-formed Cyclohexanone Enolates

Entry	Cyclohexanone Derivative	Allylic Electrophile	Catalyst/Ligand	Base	Solvent	Yield (%)	ee (%)	Reference
1	Cyclohexanone	Allyl acetate	[Pd( $\pi$ -allyl)Cl] 2 / (R,R)-Trost Ligand	LDA	THF	85	94	[5]
2	2-Methylcyclohexanone	Allyl acetate	[Pd( $\pi$ -allyl)Cl] 2 / Ligand 4	LDA (2 equiv), Me <sub>3</sub> SnCl	DME	95	92	[5]
3	$\alpha$ -Tetralone	Allyl acetate	[Pd( $\pi$ -allyl)Cl] 2 / Ligand 4	LDA (2 equiv), Me <sub>3</sub> SnCl	DME	98	96	[5]

Ligand 4 in Table 1 is a cyclohexyldiamine-derived chiral ligand.

## Decarboxylative Asymmetric Allylic Alkylation (DAAA)

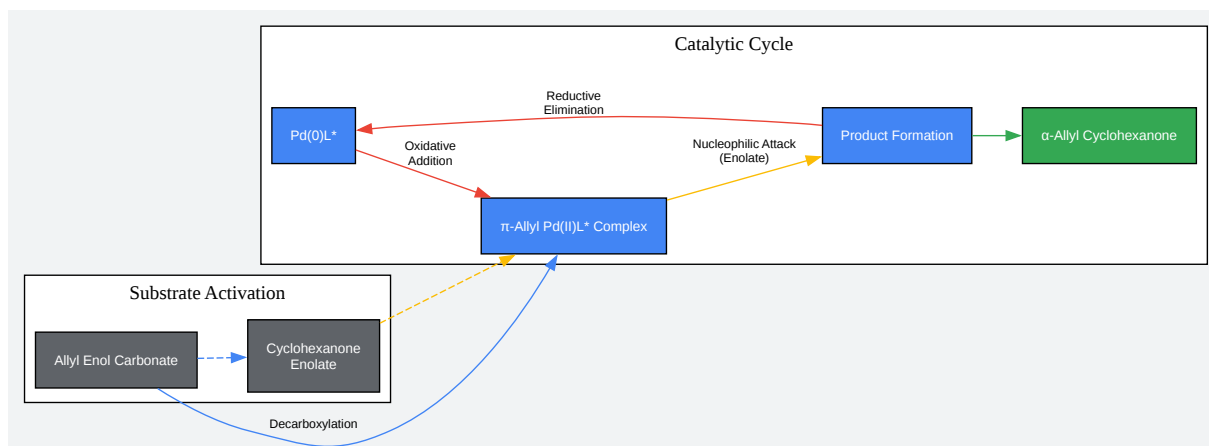
The DAAA of allyl enol carbonates is a highly efficient intramolecular approach for the asymmetric synthesis of  $\alpha$ -allyl cyclohexanones.[2][3][6][7][8][9] This method generates the enolate and the  $\pi$ -allylpalladium electrophile simultaneously under neutral conditions, which helps to prevent common side reactions associated with pre-formed enolates.[3] The development of phosphinooxazoline (PHOX) ligands has been particularly impactful in this area.[2]

Table 2: Decarboxylative Asymmetric Allylic Alkylation of Cyclohexanone Allyl Enol Carbonates

Entry	Substrate (Allyl Enol Carbonate of)	Catalyst	Ligand	Solvent	Yield (%)	ee (%)	Reference
1	2-Methylcyclohexanone	$\text{Pd}_2(\text{dba})_3$	(S)-t-Bu-PHOX	THF	96	88	[2]
2	2-Methylcyclohexanone	$\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$	(R,R)-L4	Toluene	81	85	[3]
3	2-Phenylcyclohexanone	$\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$	(R,R)-L4	Toluene	91	93	[3]
4	Indanone	$\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$	(R,R)-L4	Toluene	88	>99	[10]
5	Tetralone	$\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$	(R,R)-L4	Toluene	92	97	[3]

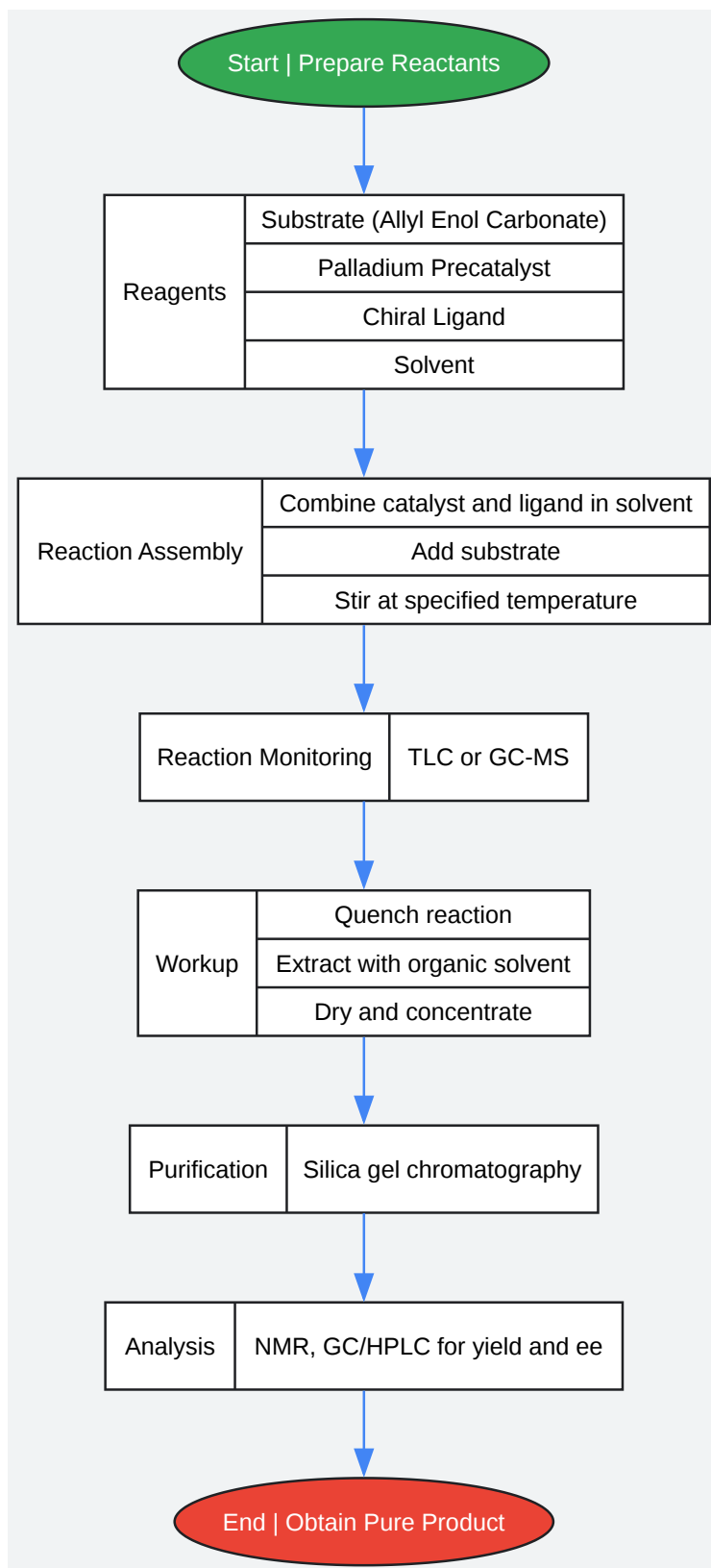
L4 in Table 2 is a Trost ligand derivative. dba = dibenzylideneacetone.

## Visualizing the Catalytic Cycle and Workflow



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Caption: Catalytic cycle for the DAAA of cyclohexanone enolates.



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